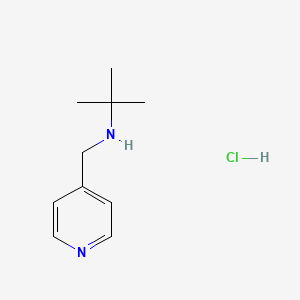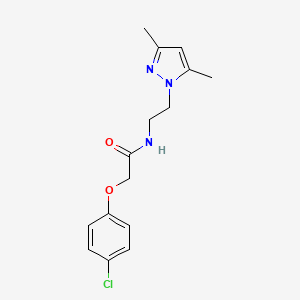![molecular formula C9H9N3O B2377971 6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine CAS No. 2168864-34-2](/img/structure/B2377971.png)
6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine is a compound that falls under the class of imidazo[1,2-b]pyridazine . This class of compounds has been identified as a privileged scaffold in medicinal chemistry, providing various bioactive molecules . They have been used as IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine derivatives has been described in various studies . The imidazo[1,2-b]pyridazine scaffold was designed and synthesized as a hinge binder . The scaffold hopping method has been used to develop new imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors .Molecular Structure Analysis
The molecular structure of 6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine is available on PubChem . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Chemical Reactions Analysis
The imidazo[1,2-b]pyridazine scaffold was designed and synthesized as a hinge binder . Structure-activity relationship studies revealed that meta-substituted 6-phenoxy-imidazo[1,2-b]pyridazine derivatives had potent affinity for VEGFR2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine can be found on PubChem .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives, which are structurally similar to imidazo[1,2-b]pyridazine, have been discovered as covalent anticancer agents . These compounds have shown potential as lead compounds for the treatment of intractable cancers .
Antiparasitic Agents
Imidazo[1,2-b]pyridazine-based compounds have been reported as ingredients of antiparasitic drugs . These compounds could potentially be used in the treatment of various parasitic diseases.
Antiproliferative Agents
These compounds have also been used as antiproliferative agents . They inhibit the proliferation of cells, which can be particularly useful in the treatment of diseases characterized by abnormal cell growth.
4. Radioligands for Tropomyosin Receptor Kinase Family Imidazo[1,2-b]pyridazine-based compounds have been used as radioligands for the tropomyosin receptor kinase family . This application could be particularly useful in the field of medical imaging.
IL-17A Inhibitors for Treating Psoriasis
A series of novel imidazo[1,2-b]pyridazine compounds have been described as IL-17A inhibitors for the treatment of psoriasis . IL-17A is a pro-inflammatory cytokine that plays a key role in the pathogenesis of psoriasis.
6. IL-17A Inhibitors for Treating Rheumatoid Arthritis The same series of compounds have also been suggested for the treatment of rheumatoid arthritis . By inhibiting IL-17A, these compounds could potentially reduce inflammation and joint damage in patients with rheumatoid arthritis.
7. IL-17A Inhibitors for Treating Multiple Sclerosis These compounds have also been proposed for the treatment of multiple sclerosis . Multiple sclerosis is a chronic autoimmune disease characterized by inflammation and damage to the central nervous system.
8. Novel Scaffolds for the Discovery of Covalent Anticancer Agents The unique structure of imidazo[1,2-a]pyridine, a compound similar to imidazo[1,2-b]pyridazine, has been validated as a novel scaffold suitable for the discovery of covalent anticancer agents . This suggests that imidazo[1,2-b]pyridazine could also serve as a novel scaffold in the development of new anticancer drugs.
Wirkmechanismus
Target of Action
The primary target of 6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine is the interleukin (IL)-17A, a major pathological cytokine secreted from Th17 cells . IL-17A is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .
Mode of Action
6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine acts as an inhibitor of IL-17A . It interacts with IL-17A, preventing it from signaling through its receptor, IL-17R . This inhibition can reduce the pro-inflammatory responses that IL-17A typically induces .
Biochemical Pathways
The inhibition of IL-17A by 6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine affects the IL-23/IL-17 axis, a critical pathway in the pathogenesis of psoriatic disease . By inhibiting IL-17A, this compound can disrupt the normal immune and inflammatory responses to pathogens, and potentially alleviate chronic autoimmune diseases such as psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis .
Pharmacokinetics
As a small molecule inhibitor, it may have different adme properties compared to anti-il-17a antibodies . Small molecules typically have good absorption and distribution profiles, which can lead to high bioavailability.
Result of Action
The inhibition of IL-17A by 6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine can lead to a reduction in chronic inflammation and tissue damage . This can result in improved symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Action Environment
The action of 6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine can be influenced by various environmental factors. It’s important to note that the effectiveness of small molecule inhibitors like 6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine can vary between individuals due to differences in metabolism, immune response, and other physiological factors .
Eigenschaften
IUPAC Name |
6-prop-2-enoxyimidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-2-7-13-9-4-3-8-10-5-6-12(8)11-9/h2-6H,1,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZAGXCLPBJBOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NN2C=CN=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377890.png)
![1-(4-Butoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2377891.png)
![3-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2377892.png)
![9-benzyl-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2377893.png)
![3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2377895.png)
![Ethyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2377897.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2377898.png)

![1-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-fluorophenyl)urea](/img/structure/B2377904.png)

![2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2377908.png)

